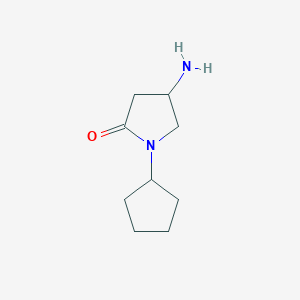

4-Amino-1-cyclopentylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

4-amino-1-cyclopentylpyrrolidin-2-one |

InChI |

InChI=1S/C9H16N2O/c10-7-5-9(12)11(6-7)8-3-1-2-4-8/h7-8H,1-6,10H2 |

InChI Key |

NAXXXUBOAYFUGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 1 Cyclopentylpyrrolidin 2 One and Its Analogs

Stereoselective Synthesis of the Pyrrolidinone Core

The construction of the chiral pyrrolidinone ring is the cornerstone of synthesizing compounds like 4-amino-1-cyclopentylpyrrolidin-2-one. The key challenge lies in controlling the absolute configuration of the stereocenters within the five-membered ring. Methodologies to achieve this are broadly categorized into chiral auxiliary-mediated syntheses, asymmetric catalysis, and enantioselective transformations of key intermediates.

Chiral Auxiliary Approaches in Pyrrolidinone Construction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is highly reliable for building chiral centers that will become part of the pyrrolidinone ring.

Commonly used auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.orgsigmaaldrich.com For instance, an achiral carboxylic acid derivative can be coupled to a chiral auxiliary, such as a pseudoephedrine. wikipedia.org The α-carbon can then be deprotonated to form a chiral enolate, which reacts with electrophiles from the less sterically hindered face, as directed by the auxiliary. This approach allows for the diastereoselective alkylation or acylation of the α-position, which can be a key step in building the carbon skeleton of a pyrrolidinone precursor.

Another powerful auxiliary is the N-tert-butanesulfinamide group, often referred to as Ellman's auxiliary. osi.lv It is particularly effective for the asymmetric synthesis of chiral amines. osi.lv Aldimines or ketimines derived from this auxiliary undergo diastereoselective additions with various nucleophiles. wikipedia.org This method can be adapted to synthesize precursors for 4-aminopyrrolidinones by controlling the stereocenter at the position destined to become C4 of the lactam ring. The sulfinyl group directs the nucleophilic attack to one face of the imine, and subsequent transformations can lead to the desired chiral amine functionality before or during the cyclization to form the pyrrolidinone. osi.lvacs.org

Asymmetric Catalysis in Cyclic Amide Formation

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Both organocatalysis and metal-mediated catalysis have been successfully applied to the synthesis of chiral pyrrolidinones (γ-lactams).

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. nih.gov Chiral pyrrolidine (B122466) derivatives, such as proline and its analogs, are among the most powerful classes of organocatalysts. nih.govacs.orgnih.gov They often operate by forming chiral enamines or iminium ions as key intermediates. acs.org

The asymmetric Michael addition is a cornerstone reaction in this field. acs.orgdoi.org For example, the addition of a ketone or aldehyde to a nitroalkene, catalyzed by a chiral pyrrolidine derivative like a diarylprolinol silyl (B83357) ether or a pyrrolidine-carbamate, can establish the stereocenters needed for the pyrrolidinone backbone with high diastereo- and enantioselectivity. doi.org The resulting γ-nitrocarbonyl compound can then be transformed into the 4-aminopyrrolidinone through reductive cyclization. Bifunctional catalysts, which possess both a nucleophilic/basic site (like the pyrrolidine nitrogen) and a hydrogen-bond-donating group (like a thiourea (B124793) or squaramide), are particularly effective as they activate both reaction partners simultaneously, leading to high levels of stereocontrol. rsc.orgrsc.org

Transition metal catalysis provides a powerful and versatile toolkit for the synthesis of γ-lactams. rsc.org Metals like palladium, rhodium, copper, and iridium, paired with chiral ligands, can catalyze a wide array of transformations to build the pyrrolidinone ring with excellent enantioselectivity.

Palladium-catalyzed reactions are particularly prominent. For instance, an asymmetric C(sp³)–H activation strategy has been developed for accessing α,β-stereospecific γ-lactams. acs.org This cascade reaction involves the alkenylation of a methylene (B1212753) C–H bond followed by an aza-Wacker cyclization, yielding products with high enantio- and diastereoselectivities. acs.org Rhodium catalysis has also been employed in the enantioselective C–C activation of cyclobutanones, which triggers a radical migration and cyclization to form γ-lactams bearing a β-quaternary center with excellent enantioselectivity. acs.org Furthermore, chiral-at-metal rhodium complexes have been shown to catalyze cascade [3+2] annulations to afford enantioenriched γ-lactams with three contiguous stereocenters. rsc.org

Enantioselective Reductions and Aminations for Chiral Pyrrolidinones

Installing the key chiral centers of the pyrrolidinone ring can also be achieved by the enantioselective transformation of a prochiral precursor. Asymmetric hydrogenation and amination reactions are particularly powerful for this purpose, directly creating the desired chiral amine functionality.

Enantioselective Reductions: Asymmetric hydrogenation is a highly efficient and atom-economical method for creating chiral centers. nih.govacs.org The asymmetric hydrogenation of enamides, for example, is a robust route to chiral amines. bohrium.comnih.gov A suitably substituted enamide can be hydrogenated using a chiral transition-metal catalyst (often based on iridium or rhodium) to produce a chiral amide, which can then be elaborated into the final pyrrolidinone. Organocatalytic methods have also emerged, using chiral Brønsted acids like phosphoric acids to catalyze the hydrogenation of enamides with Hantzsch esters as the hydride source, achieving excellent enantioselectivities. nih.gov Similarly, the asymmetric reduction of a ketone precursor using catalysts like the Corey-Bakshi-Shibata (CBS) catalyst or chiral lactam-derived oxazaborolidines can set a key hydroxyl stereocenter, which is then converted to the amine. mdpi.comrsc.org

Enantioselective Aminations: Direct installation of the amino group in a stereoselective manner is an attractive strategy. Proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, is an effective method for synthesizing chiral diamines that are precursors to substituted pyrrolidines. researchgate.netfigshare.com Brønsted acid-catalyzed intramolecular hydroamination of alkenes provides another direct route to chiral pyrrolidines, where an electron-deficient protecting group on the nitrogen is key to preventing catalyst deactivation. chemrxiv.org Furthermore, biocatalysis offers a powerful alternative. Transaminases, which are enzymes that catalyze the transfer of an amino group to a ketone, can be used to synthesize chiral amines from prochiral ketones with exceptional enantioselectivity (>99% ee). acs.orgnih.gov This has been applied to the synthesis of 2-substituted pyrrolidines from ω-chloroketones in a one-pot process. acs.org Engineered enzymes have also been developed for the stereoselective intramolecular C-H amidation to form various lactams, including γ-lactams, with high yields and enantioselectivity. nih.gov

Functionalization Strategies at the 4-Amino Position

Once the chiral 4-aminopyrrolidinone core has been synthesized, the primary amino group serves as a versatile handle for introducing a wide array of functional groups to create diverse analogs. Standard synthetic transformations can be applied to modify this position, often after suitable protection of the amine if other reactive sites are present.

Common functionalization strategies include:

N-Acylation: The primary amine can be readily acylated using acid chlorides, acid anhydrides, or activated carboxylic acids (using coupling reagents like HATU or EDC) to form amides. This is a widely used method to explore structure-activity relationships by introducing different acyl groups.

N-Alkylation: Reductive amination is a powerful method for introducing alkyl groups. The primary amine is reacted with an aldehyde or ketone to form an imine in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a secondary amine. nih.gov This process is highly efficient for creating a diverse library of N-substituted analogs.

N-Arylation: The amino group can be coupled with aryl halides or triflates using transition-metal catalysis, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base provides sulfonamides, which can act as important hydrogen bond donors and significantly alter the physicochemical properties of the parent molecule.

Urea (B33335) and Carbamate (B1207046) Formation: Treatment with isocyanates or chloroformates allows for the synthesis of urea or carbamate derivatives, respectively. These functional groups are often found in bioactive molecules.

An example of such functionalization is seen in the synthesis of pyrrolidine-based inhibitors where a precursor alcohol is converted to an aldehyde, which then undergoes reductive amination with various amines to furnish the final products. nih.gov Similarly, the synthesis of other N-heterocyclic compounds often involves the late-stage functionalization of a primary or secondary amine to complete the synthesis of the target molecule or to create a library of analogs for biological screening. nih.govmdpi.com

Table of Mentioned Compounds

Regioselective Amidation and Alkylation Reactions

The construction of the substituted pyrrolidinone core is a critical step, demanding high control over the placement of the amino group at the C4 position. Regioselective reactions are paramount to avoid the formation of unwanted isomers and simplify purification processes.

One powerful approach involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides. organic-chemistry.orgnih.gov This method provides a convenient and highly regioselective route to 5-methylenepyrrolidinone derivatives, which can be further functionalized. The proposed mechanism involves the formation of a cobaltaazacyclopentene intermediate, followed by protonation, keto-amide cyclization, and dehydration. organic-chemistry.orgnih.gov For the synthesis of a 4-amino precursor, a suitably substituted acrylamide (B121943) and nitrile would be required.

Tandem reactions offer another efficient pathway. A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can yield α-cyano pyrrolidines with good regioselectivity in a single pot. nih.gov Subsequent transformation of the cyano group would be necessary to install the desired amine functionality.

Furthermore, novel metal-free, one-pot cascade reactions have been developed. For instance, the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions yields α-arylated pyrrolidinones through a sequence of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation. acs.org Adapting such strategies to incorporate an amino group precursor could provide a direct route to the desired scaffold.

Table 1: Comparison of Catalytic Systems for Pyrrolidinone Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cobalt/Zinc | Reductive Coupling | High regioselectivity, good to excellent yields. | organic-chemistry.org |

| Copper | Tandem Amination/Alkylation | One-pot synthesis, good regioselectivity. | nih.gov |

| N-Heterocyclic Carbene (NHC) | Radical Tandem Cyclization | Transition metal-free, broad substrate scope. | rsc.org |

Orthogonal Protecting Group Chemistry for Multi-Functional Scaffolds

The presence of two distinct nitrogen atoms (the C4-amine and the C1-lactam) in the target molecule necessitates a sophisticated protecting group strategy. Orthogonal protection is a crucial concept where multiple protecting groups can be removed selectively under different reaction conditions without affecting each other. fiveable.methieme-connect.de This allows for the precise and sequential modification of the different functional groups within the molecule.

For the 4-amino group, common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The lactam nitrogen, being part of an amide, is generally less reactive but can be protected if necessary, often with groups like benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB).

The key to an effective orthogonal strategy lies in the distinct cleavage conditions for each group. For example, a Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while a Cbz group is typically removed by hydrogenolysis, and an Fmoc group is cleaved by a mild base like piperidine. thieme-connect.delibretexts.orgbham.ac.uk This orthogonality ensures that the C4-amino group can be deprotected for further functionalization while the lactam ring remains intact, or vice-versa.

Table 2: Orthogonal Protecting Groups for Amine Functionalities

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis. | libretexts.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base. | libretexts.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Stable to acid, hydrogenolysis. | thieme-connect.de |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, oxidants. | libretexts.org |

Introduction and Modification of the N-Cyclopentyl Moiety

The introduction of the cyclopentyl group onto the pyrrolidinone nitrogen is typically achieved via N-alkylation. A powerful and green method is the palladium-catalyzed reductive N-alkylation. This process can start from a bio-based precursor like glutamic acid, which undergoes reductive amination with a carbonyl compound (in this case, cyclopentanone) followed by cyclization and decarboxylation to yield the N-alkyl-2-pyrrolidone. rsc.org This strategy could be adapted by starting with a suitable 4-amino substituted precursor.

Alternatively, classical N-alkylation methods can be employed, where a pre-formed 4-amino-pyrrolidin-2-one (with the amino group protected) is treated with a cyclopentyl halide or triflate in the presence of a base. The choice of base and solvent is critical to ensure efficient alkylation and prevent side reactions.

In cases where the cyclopentyl ring itself contains stereocenters, controlling their configuration is essential. The stereochemistry of the pyrrolidine ring is a key feature influencing the biological activity of its derivatives. nih.gov This principle extends to substituents on the nitrogen atom.

A straightforward approach to achieve stereocontrol is to use an enantiomerically pure cyclopentylamine (B150401) derivative as the starting material in a synthetic route where the pyrrolidinone ring is constructed onto this chiral amine. For example, a chiral cyclopentylamine could be reacted with a derivative of succinic acid to form the pyrrolidinone ring.

Alternatively, stereoselective synthesis methods can be applied. The diastereoselective synthesis of pyrrolidines from chiral N-allyl oxazolidines via a tandem hydrozirconation-cyclization sequence demonstrates how stereochemistry can be controlled during ring formation. nih.govcapes.gov.br While this example focuses on the pyrrolidine ring itself, similar principles of asymmetric catalysis or substrate-controlled diastereoselection could be applied to the synthesis of substituted cyclopentyl precursors.

Convergent and Divergent Synthetic Routes to Complex Pyrrolidinone Derivatives

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies. nih.gov

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages. For the target compound, this could involve:

Synthesis of a protected 4-amino-2-pyrrolidinone core.

Separate synthesis of a cyclopentyl-containing building block (e.g., cyclopentylamine).

Coupling of these two fragments to form the final product. This approach is often more efficient and allows for flexibility in the design of each fragment.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. acs.org For example, one could synthesize a versatile pyrrolidinone scaffold, such as 4-nitro-1H-pyrrol-2(5H)-one. This common precursor could then be subjected to a series of reactions to generate a library of derivatives. The nitro group could be reduced to an amine, and the lactam nitrogen could be alkylated with various cyclic and acyclic groups, including cyclopentyl, to generate a diverse set of compounds for screening and optimization. acs.org

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of pyrrolidinone derivatives to reduce environmental impact. vjol.info.vn

Use of Green Solvents and Catalysts: Many syntheses of pyrrolidinones have been adapted to use environmentally benign solvents like ethanol (B145695). vjol.info.vnrsc.org The use of citric acid, a green additive, has been shown to efficiently catalyze one-pot multicomponent syntheses of substituted pyrrolin-2-ones. rsc.org

Energy Efficiency: Ultrasound irradiation has been employed to promote reactions, often leading to shorter reaction times, cleaner reaction profiles, and excellent yields, thus making the process more energy-efficient and convenient. rsc.org

Atom Economy and One-Pot Reactions: Multicomponent, one-pot reactions are highly desirable as they reduce the number of synthetic steps, minimize waste, and simplify work-up procedures. vjol.info.vn

Bio-based Feedstocks: The synthesis of N-alkyl-2-pyrrolidones from glutamic acid, a readily available amino acid, is a prime example of using renewable starting materials to produce valuable chemical entities. rsc.org

Table 3: Green Chemistry Approaches in Pyrrolidinone Synthesis

| Green Principle | Application | Benefit | Reference |

|---|---|---|---|

| Alternative Energy Source | Ultrasound Irradiation | Faster reactions, higher yields, clean profile. | rsc.org |

| Green Catalyst/Solvent | Citric Acid in Ethanol | Avoids harmful organic reagents, eco-friendly. | rsc.org |

| Process Intensification | One-Pot Multicomponent Synthesis | Simple procedure, high efficiency, reduced waste. | vjol.info.vn |

| Renewable Feedstocks | Glutamic Acid as starting material | Reduces reliance on petrochemicals. | rsc.org |

Catalyst Development and Recyclability

Recent research has explored a variety of catalytic systems, including biocatalysts, metal-based catalysts, and organocatalysts. Biocatalysts, such as transaminases, offer high stereoselectivity in the synthesis of chiral amines, which are precursors to substituted pyrrolidinones. acs.org For instance, transaminases can be employed for the asymmetric synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. acs.org This biocatalytic approach could be adapted for the synthesis of chiral precursors to this compound.

Metal-based catalysts, including those based on palladium, rhodium, nickel, and copper, have been widely used in the formation of C-N bonds and for cyclization reactions to form the pyrrolidine ring. acs.orgorganic-chemistry.org For example, palladium-catalyzed cyclization has been shown to be an effective method for constructing substituted pyrrolidines. acs.org More recently, novel catalysts like Covalent Organic Frameworks (COFs) have emerged as promising heterogeneous photocatalysts for amide synthesis, offering high efficiency and recyclability. dst.gov.in These COFs can operate under mild conditions, such as red light irradiation, and can be easily recovered and reused multiple times without significant loss of activity. dst.gov.in

Organocatalysis represents another green approach, avoiding the use of potentially toxic and expensive metals. mdpi.comnih.gov Prolinamide-based organocatalysts, for example, have been successfully used in large-scale reactions and can be recovered and reused for several cycles. nih.gov The development of lipophilic organocatalysts has also improved recyclability, as they can be separated from the reaction mixture by simple phase separation. nih.gov

The recyclability of these catalysts is a critical factor in sustainable synthesis. The table below summarizes the recyclability of various catalyst types that could be applied to the synthesis of this compound analogs.

| Catalyst Type | Example | Recyclability | Reference |

| Biocatalyst | Transaminase | Generally reusable, often immobilized | acs.org |

| Metal-based Catalyst | Palladium Nanoparticles | Recoverable and reusable for multiple cycles | acs.org |

| Photocatalyst | Covalent Organic Framework (COF) | Robust and recyclable for repeated use | dst.gov.in |

| Organocatalyst | Prolinamide-based | Recoverable by acid treatment and reusable | nih.gov |

| Organocatalyst | Lipophilic Cinchona Squaramide | Easily recycled by solvent precipitation | nih.gov |

| Nanocatalyst | Amino-functionalized CNTs | Reusable for at least four cycles without significant loss of activity | mdpi.com |

Solvent Selection and Waste Minimization

The choice of solvent plays a crucial role in the environmental footprint of a synthetic process. Traditional amide synthesis often relies on hazardous and volatile organic solvents, leading to significant waste generation and disposal challenges. semanticscholar.orgucl.ac.uk Consequently, a major focus of green chemistry is the development of cleaner solvent systems and solvent-free reaction conditions.

For the synthesis of pyrrolidinone derivatives, a shift towards greener solvents such as water and ethanol has been observed. rsc.orgnih.gov Ultrasound-promoted synthesis in ethanolic citric acid solution, for instance, provides a rapid and clean method for preparing substituted 3-pyrrolin-2-ones. rsc.org Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for green synthesis, and its use in combination with microwave irradiation can further accelerate reaction rates. nih.gov

Solvent-free or solid-state reactions offer an even more sustainable alternative by completely eliminating the need for a solvent. semanticscholar.orgchemrevlett.com These reactions, often facilitated by grinding or heating, can lead to higher yields, shorter reaction times, and simpler work-up procedures. semanticscholar.orgchemrevlett.com For example, the synthesis of 4-aminoantipyrine (B1666024) Schiff bases has been successfully carried out under solvent-free conditions at room temperature. chemrevlett.com

A more recent innovation is the use of Reactive Deep Eutectic Solvents (RDESs), which can act as both the reaction medium and a reactant. rsc.org This approach not only avoids the use of conventional hazardous solvents but also simplifies product recovery, often requiring only the addition of water to precipitate the product. rsc.org This strategy has been successfully applied to the synthesis of amide intermediates for active pharmaceutical ingredients. rsc.org

The following table presents a comparison of different solvent strategies and their impact on waste minimization in the context of synthesizing pyrrolidinone analogs.

| Solvent Strategy | Example Solvent/Condition | Key Advantages | Reference |

| Green Solvents | Ethanol, Water | Reduced toxicity, improved safety, readily available | rsc.orgnih.gov |

| Solvent-Free | Solid-state grinding/heating | No solvent waste, often faster reactions, simple work-up | semanticscholar.orgchemrevlett.com |

| Deep Eutectic Solvents | Choline chloride/Urea | Non-volatile, biodegradable, can act as catalyst/reactant | rsc.org |

| Ultrasound Irradiation | Ethanol | Enhanced reaction rates, shorter reaction times | rsc.org |

By integrating advanced catalyst development with innovative solvent selection, the synthesis of this compound and its analogs can be made significantly more efficient and environmentally benign. The continued exploration of recyclable catalysts and green reaction media is essential for the future of sustainable chemical manufacturing.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Amino 1 Cyclopentylpyrrolidin 2 One Derivatives

Systematic Exploration of Substituent Effects on Molecular Interactions

The biological profile of 4-Amino-1-cyclopentylpyrrolidin-2-one derivatives can be finely tuned by strategic modifications to its core structure. The pyrrolidine (B122466) ring, in particular, is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for the exploration of a wider pharmacophore space compared to planar aromatic systems. nih.govresearchgate.net The substituents on this ring can influence its conformation, a phenomenon known as "pseudorotation," thereby affecting its interaction with biological targets. nih.govresearchgate.net

Impact of Amino Group Modifications on Binding Profiles

The amino group at the C4 position of the pyrrolidinone ring is a key functional group that can significantly influence the binding profile of these derivatives. Modifications to this group can alter its basicity, hydrogen bonding capacity, and steric interactions with the target protein.

Research on related pyrrolidine derivatives has shown that the nature of the substituent on the amino group can dramatically impact biological activity. For instance, in a series of pyrrolidine amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the amide functionality, which can be considered an extension of the amino group, were critical for potency. nih.gov Small, lipophilic substituents were found to be preferable for optimal activity. nih.gov

While specific data on this compound is limited, general principles suggest that converting the primary amine to secondary or tertiary amines, or to various amides and sulfonamides, would modulate the electronic and steric properties of the molecule. This, in turn, would affect its ability to form key interactions, such as hydrogen bonds, with the active site of a target protein. The introduction of bulky substituents on the amino group could also lead to steric hindrance, potentially decreasing binding affinity if the binding pocket is constrained.

| Modification | Potential Impact on Binding Profile | Rationale |

|---|---|---|

| Alkylation (e.g., -NHCH₃, -N(CH₃)₂) | Altered hydrogen bonding capacity and basicity. May increase or decrease affinity depending on the target. | Reduces the number of hydrogen bond donors while potentially introducing new van der Waals interactions. |

| Acylation (e.g., -NHC(O)CH₃) | Introduction of a hydrogen bond acceptor (carbonyl oxygen) and potential for altered electronic properties. | The amide group can engage in different hydrogen bonding patterns compared to the primary amine. |

| Sulfonylation (e.g., -NHSO₂CH₃) | Introduction of a strong hydrogen bond acceptor group and altered electronic character. | The sulfonyl group can form strong hydrogen bonds and alter the pKa of the N-H proton. |

Influence of N-Cyclopentyl Ring Variations on Molecular Recognition

Studies on N-aryl and N-arylalkyl derivatives of related pyrrolidine compounds have demonstrated the stringent structural requirements for this position for certain biological activities. nih.gov The replacement of an N-aryl group with N-alkyl or N-cycloalkyl groups can significantly alter the compound's interaction with the target. In the context of this compound, modifications to the cyclopentyl ring, such as altering its size (e.g., to cyclobutyl or cyclohexyl), or introducing substituents on the ring, would be expected to impact molecular recognition.

For example, increasing the ring size to cyclohexyl would increase the lipophilicity and the volume of the substituent, which could be beneficial if the binding site has a larger hydrophobic pocket. Conversely, decreasing the ring size to cyclobutyl might be advantageous for fitting into a more compact binding site. The introduction of polar substituents, such as a hydroxyl group, on the cyclopentyl ring could provide additional hydrogen bonding opportunities.

| Modification | Potential Effect on Molecular Recognition | Underlying Principle |

|---|---|---|

| Ring Size Variation (e.g., Cyclobutyl, Cyclohexyl) | Alters the size and lipophilicity of the N-substituent, potentially improving or disrupting the fit in the binding pocket. | The size and shape of the substituent must be complementary to the topology of the receptor's binding site. |

| Introduction of Substituents (e.g., -OH, -F) | Can introduce new points of interaction, such as hydrogen bonding or polar interactions. | Functional groups on the ring can form specific interactions with amino acid residues in the binding site. |

| Replacement with Aromatic Ring (e.g., Phenyl) | Introduces the potential for π-π stacking or other aromatic interactions. | Aromatic rings can engage in favorable interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

Effect of Structural Modifications to the Pyrrolidinone Ring Scaffold

The pyrrolidinone ring is the central scaffold of these molecules, and its structural integrity and substitution pattern are critical for biological activity. The five-membered ring structure provides a three-dimensional arrangement of substituents that is key to its interaction with biological targets. nih.govresearchgate.net

Modifications to the pyrrolidinone ring itself, such as the introduction of substituents at other positions (C3 and C5), would significantly alter the shape and electronic properties of the molecule. For instance, adding a methyl group at the C3 position would introduce a new stereocenter and could influence the relative orientation of the amino group at C4 and the N-cyclopentyl group.

Stereochemical Influence on Molecular Recognition and Ligand Efficacy

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can lead to significant differences in how stereoisomers interact with chiral biological macromolecules such as proteins and enzymes. nih.gov

Enantiomeric Purity and Diastereomeric Ratios in Biochemical Studies

In the context of biochemical studies, the use of enantiomerically pure compounds is of paramount importance. Different enantiomers and diastereomers of a compound can have vastly different pharmacological and toxicological profiles. nih.gov For derivatives of this compound, which have at least two stereocenters (at C4 and the carbon of the cyclopentyl ring attached to the nitrogen, if substituted), there can be multiple stereoisomers.

The synthesis of these derivatives often requires stereoselective methods to obtain the desired isomer in high purity. mdpi.com When evaluating the biological activity of these compounds, it is crucial to use materials with well-defined enantiomeric and diastereomeric ratios to ensure that the observed effects are attributable to a single stereoisomer.

Stereoisomer-Specific Binding Profiles and Interaction Mapping

The differential binding of stereoisomers to their biological targets is a well-established phenomenon. A compelling example of this is seen in a study of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate (APDC), a compound with a similar 4-aminopyrrolidine core. In this study, only the (2R,4R)-APDC isomer showed significant affinity for metabotropic glutamate receptors, with an IC50 of 6.49 µM. nih.gov The other three isomers were essentially inactive, demonstrating a high degree of stereospecificity in the binding interaction. nih.gov

This high degree of stereoselectivity underscores the importance of the precise three-dimensional arrangement of functional groups for effective binding. For this compound derivatives, it is highly probable that one stereoisomer will exhibit significantly higher affinity for a given biological target than the others. Interaction mapping through techniques like X-ray crystallography or molecular modeling would be invaluable in elucidating the specific interactions that favor the binding of the more active stereoisomer. These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are only possible with the correct spatial orientation of the ligand's functional groups.

| Isomer | Binding Affinity (IC₅₀) for mGluRs | Reference |

|---|---|---|

| (2R,4R)-APDC | 6.49 ± 1.21 µM | nih.gov |

| Other Isomers | No significant affinity | nih.gov |

Ligand Efficiency and Rational Design Principles for Novel Chemical Probes

Information regarding the ligand efficiency (LE) of this compound derivatives is not available in the current body of scientific literature. Ligand efficiency is a critical metric in drug discovery, calculated as the binding affinity of a molecule divided by its number of heavy atoms. It is used to compare the binding efficiency of different molecules and to guide the optimization of lead compounds. Without experimental data on the biological targets and binding affinities of this compound derivatives, any discussion of their ligand efficiency would be entirely theoretical.

Similarly, the principles of rational design for novel chemical probes based on this specific scaffold have not been described. Rational design relies on a known biological target and an understanding of the interactions between the ligand and the target's binding site. The absence of such information for this compound derivatives precludes any meaningful discussion on the strategic design of probes for specific biological investigations.

Physicochemical Property Modulation for Research Applications (e.g., solubility for in vitro assays)

The modulation of physicochemical properties, such as solubility, lipophilicity, and permeability, is a fundamental aspect of medicinal chemistry, aimed at optimizing the drug-like characteristics of a compound for in vitro and in vivo studies. However, there is no published research detailing the synthesis of analogs of this compound with modified physicochemical properties. Therefore, no data tables or detailed findings on how substitutions to the core structure affect its solubility or other properties for research applications can be presented.

Molecular and Biochemical Interaction Studies in Vitro and Ex Vivo Focus

In Vitro Enzyme Binding and Inhibition Kinetics

The pyrrolidinone scaffold is a core structure in numerous compounds designed to interact with a variety of enzymes. In vitro studies are crucial for characterizing these interactions, providing data on binding affinity, specificity, and the mechanism of inhibition.

Pyrrolidinone derivatives have been investigated for their inhibitory activity against several enzyme families. A notable target for this class of compounds is monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. medscape.com There are two main isoforms of MAO: MAO-A and MAO-B.

Studies on various pyrrolidinone analogs have demonstrated a range of specificities. For instance, some ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives have been identified as potent and selective inhibitors of MAO-B. nih.gov In one study, a series of these derivatives were evaluated, and SAR (Structure-Activity Relationship) studies indicated that specific substitutions on the benzofuran ring led to high selectivity for MAO-B over MAO-A. nih.gov

Conversely, other pyrrolidinone-containing structures, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have been shown to be highly potent and selective inhibitors of MAO-A. nih.gov This highlights the chemical versatility of the pyrrolidinone core, where modifications to the substituent groups can significantly alter the specificity profile, directing the compound's inhibitory action towards a particular enzyme isoform.

Beyond MAOs, pyrrolidinone derivatives have been synthesized and evaluated as inhibitors of other enzymes, including α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. nih.gov Additionally, some derivatives have shown inhibitory activity against autotaxin, an enzyme involved in the production of lysophosphatidic acid. nih.gov

The potency of enzyme inhibitors is quantified by determining their binding affinities, commonly expressed as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value for these parameters indicates a higher potency of the inhibitor.

For pyrrolidinone derivatives targeting MAO, a range of IC50 and Ki values have been reported. For example, a series of pyridazinobenzylpiperidine derivatives, which can be considered related to the broader class of nitrogen-containing heterocyclic compounds that includes pyrrolidinones, were found to be potent, reversible, and selective MAO-B inhibitors. mdpi.comnih.gov One of the most potent compounds in this series exhibited an IC50 value of 0.203 μM for MAO-B and a Ki value of 0.155 μM. mdpi.comnih.gov

In another study, novel thiosemicarbazone derivatives were evaluated as potential MAO-B inhibitors, with the most effective compounds showing IC50 values as low as 0.042 µM and 0.056 µM. mdpi.com Furthermore, certain ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives have demonstrated potent MAO-B inhibition with an IC50 value of 0.037 μM. nih.gov

The following interactive data table summarizes the binding affinities of various pyrrolidinone derivatives and related compounds against different enzymes.

| Compound Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Pyridazinobenzylpiperidine derivative S5 | MAO-B | 0.203 | 0.155 | mdpi.comnih.gov |

| Pyridazinobenzylpiperidine derivative S16 | MAO-B | 0.979 | 0.721 | mdpi.comnih.gov |

| ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide C14 | MAO-B | 0.037 | - | nih.gov |

| Thiosemicarbazone derivative 2b | MAO-B | 0.042 | 0.035 | mdpi.com |

| Thiosemicarbazone derivative 2h | MAO-B | 0.056 | 0.046 | mdpi.com |

| 4-methoxy analogue 3g | α-amylase | 26.24 | - | nih.gov |

| 4-methoxy analogue 3g | α-glucosidase | 18.04 | - | nih.gov |

| Boronic acid derivative 21 | Autotaxin | 0.035 | - | nih.gov |

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to permanent inactivation.

Several studies on pyrrolidinone-based MAO inhibitors have indicated a reversible mechanism of action. mdpi.comresearchgate.net For instance, dialysis experiments with certain pyridazinobenzylpiperidine derivatives showed that the enzyme activity could be recovered after removal of the inhibitor, confirming the reversible nature of the inhibition. mdpi.com Similarly, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been characterized as reversible inhibitors of MAO-A. nih.gov Pirlindole, a tetracyclic antidepressant with a structure that includes a pyrrolidine (B122466) ring, is also known to be a selective and reversible inhibitor of MAO-A. nih.gov

The reversibility of an inhibitor is a critical factor in drug design, as it can influence the duration of action and the potential for off-target effects.

Receptor Ligand Binding Assays and Receptor Occupancy Studies (Non-Clinical Context)

In addition to interacting with enzymes, pyrrolidinone derivatives have been investigated as ligands for various G protein-coupled receptors (GPCRs). Receptor ligand binding assays are a fundamental tool in these investigations, used to determine the affinity and selectivity of a compound for a specific receptor.

While direct receptor binding data for 4-Amino-1-cyclopentylpyrrolidin-2-one is unavailable, studies on related pyrrolidine-containing compounds demonstrate their potential to interact with various receptors. For example, certain pyrrolidine derivatives have been synthesized and evaluated for their anticonvulsant properties, suggesting interaction with receptors in the central nervous system. nih.gov

Investigation of Protein-Ligand Complex Formation

Understanding the interaction between a small molecule and its protein target at a molecular level is crucial for rational drug design. Various biochemical and biophysical techniques are employed to study the formation of protein-ligand complexes.

While specific studies employing pull-down assays for this compound or closely related pyrrolidinone derivatives are not readily found in the scientific literature, this technique is a powerful tool for investigating protein-ligand interactions. In a typical pull-down assay, a "bait" protein is immobilized on a solid support (e.g., beads), and a solution containing a potential "prey" ligand is passed over the support. If the ligand binds to the protein, it will be "pulled down" with the protein and can be detected after washing away non-specific binders.

Other biophysical methods are also commonly used to study these interactions. Fluorescence-based binding assays, for instance, can provide kinetic data on protein-ligand interactions. nih.gov Native mass spectrometry coupled with various dissociation techniques is another powerful approach to characterize the location of small molecule binding and quantify the thermodynamics of these interactions. osu.edu These methods provide valuable insights into how a ligand binds to its protein target and the conformational changes that may occur upon binding. osu.edumdpi.com

Biophysical Characterization of Binding Events

There are no specific studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding events of this compound with any biological target. SPR is a label-free technique used to measure real-time biomolecular interactions by detecting changes in the refractive index on a sensor surface. Similarly, ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. The absence of such data indicates that the binding kinetics and thermodynamics of this compound have not been publicly documented.

Cellular Target Engagement Studies in Model Systems (Non-Clinical)

Information regarding the cellular target engagement of this compound is not available. Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target within a cellular environment.

There is no available research detailing the intracellular localization and distribution of this compound through methods such as reporter assays. These assays are instrumental in visualizing and quantifying the presence of a compound within different cellular compartments.

No studies have been published that investigate the modulation of specific cellular pathways by this compound in research models. Such studies are fundamental to understanding the functional consequences of a compound's interaction with its cellular target(s).

Due to the lack of available data, a detailed article on the molecular and biochemical interactions of this compound, as per the requested outline, cannot be generated at this time.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic makeup of 4-Amino-1-cyclopentylpyrrolidin-2-one. bibliotekanauki.pl These calculations provide a foundational understanding of the molecule's intrinsic properties and reactivity.

Molecular orbital (MO) theory is a cornerstone of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

For this compound, the primary amine group is expected to be the main contributor to the HOMO, making it a likely site for electrophilic attack. Conversely, the carbonyl group of the lactam ring is electron-withdrawing and would be the primary location of the LUMO, marking it as the site for nucleophilic attack. Theoretical calculations can provide deeper insights into the electronic structures of novel compounds. acs.org Computational studies on related aminonitrocyclopentanes have successfully used DFT methods to calculate properties influenced by electronic structure. bibliotekanauki.pl

Table 1: Representative Frontier Molecular Orbital Data

This table illustrates typical data obtained from a molecular orbital analysis for a molecule like this compound, calculated using a DFT method such as B3LYP/6-311G**.

| Property | Predicted Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.2 | High likelihood of electron donation (nucleophilic character) |

| LUMO Energy | +1.5 | Potential for electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 7.7 | Indicates high kinetic stability |

| Primary HOMO Location | Amine (NH₂) Group | Site most susceptible to reaction with electrophiles |

| Primary LUMO Location | Carbonyl (C=O) Group | Site most susceptible to reaction with nucleophiles |

The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The substituent groups—the amino group at position 4 and the cyclopentyl group at position 1—introduce further conformational complexity. Computational methods are essential for exploring the potential energy surface of these molecules to identify stable conformers and the energy barriers between them.

A rigorous conformational analysis involves systematically rotating all rotatable bonds to find the lowest energy structures. researchgate.net For this compound, this includes the bond connecting the cyclopentyl ring to the nitrogen atom and the puckering of both the pyrrolidinone and cyclopentyl rings. Studies on similar pyrrolidine (B122466) enamines have shown that different conformers can be significantly populated at equilibrium, and understanding their relative stabilities is crucial for predicting the molecule's behavior. researchgate.net The presence of different substituents can significantly alter the conformational preferences. mdpi.com

Table 2: Predicted Relative Energies of Key Conformers

This table shows a hypothetical energy landscape for different conformations of this compound, highlighting the stability differences that computational analysis can reveal.

| Conformer ID | Pyrrolidinone Pucker | Cyclopentyl Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| C1 | Envelope (N-flap) | Equatorial | 0.00 | 75% |

| C2 | Twist | Equatorial | 0.85 | 20% |

| C3 | Envelope (N-flap) | Axial | 2.10 | 4% |

| C4 | Twist | Axial | 2.90 | 1% |

Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. chemrxiv.org By calculating vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. For this compound, this would show characteristic peaks for the C=O stretch of the lactam, N-H bending of the amine, and C-H stretches of the aliphatic rings. The NIST spectral database provides experimental IR data for the parent compound, 2-pyrrolidinone, which serves as a useful reference. nist.govspectrabase.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions help in assigning the signals in experimental spectra, confirming the connectivity and stereochemistry of the molecule. rdd.edu.iqrdd.edu.iq

Table 3: Predicted Spectroscopic Signals for Characterization

This table outlines the expected key signals in IR and NMR spectra for this compound based on computational predictions.

| Spectroscopy | Functional Group / Atom Type | Predicted Signal |

| IR | Lactam C=O | Strong absorption band at ~1680-1700 cm⁻¹ |

| IR | Amine N-H | Bending vibration at ~1600-1650 cm⁻¹ |

| ¹H NMR | Amine Protons (NH₂) | Broad singlet, ~1.5-3.0 ppm |

| ¹H NMR | Pyrrolidinone CH₂ Protons | Multiplets, ~2.0-3.5 ppm |

| ¹³C NMR | Lactam Carbonyl Carbon | Signal at ~175-180 ppm |

| ¹³C NMR | Pyrrolidinone C-N Carbon | Signal at ~40-50 ppm |

Molecular Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This is a cornerstone of structure-based drug design, used to perform virtual screening of compound libraries and to understand how a ligand might interact with its biological target. frontiersin.orgnih.gov

Docking algorithms explore the vast conformational space of a ligand within a protein's active site to find the most energetically favorable binding pose. researchgate.netchemrxiv.org These algorithms typically treat the ligand as flexible while keeping the receptor rigid, although more advanced methods allow for receptor flexibility. nih.gov Programs like AutoDock and Glide are widely used for this purpose. researchgate.netresearchgate.net

For this compound, docking studies would involve placing the molecule into the binding site of a target protein. The algorithm would then sample different poses, evaluating each one based on its complementarity to the binding site. nih.gov Key interactions, such as hydrogen bonds between the ligand's amine or carbonyl groups and protein residues, as well as hydrophobic interactions involving the cyclopentyl ring, would be identified. nih.govresearchgate.net Docking studies on related pyrrolidinone derivatives have been used to explore binding to targets such as acetylcholinesterase and lipoxygenase. researchgate.netnih.gov

A critical component of the docking process is the scoring function. After a docking algorithm generates numerous potential binding poses, the scoring function estimates the binding affinity for each pose, allowing them to be ranked. nih.govmdpi.com The goal is to identify the pose with the best score as the most likely binding mode and to use this score to prioritize compounds in a virtual screen. frontiersin.org

Scoring functions can be classified into three main types:

Force-Field-Based: Use terms from molecular mechanics force fields (e.g., van der Waals, electrostatic interactions).

Empirical: Use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts, rotatable bonds) with coefficients fitted to experimental binding data. nih.gov

Knowledge-Based: Derive statistical potentials from known protein-ligand crystal structures.

Recently, machine learning and deep learning methods have been employed to create more accurate, target-specific scoring functions that can better predict binding affinities and distinguish active compounds from inactive ones. nih.govresearchgate.net

Table 4: Example of Scoring Function Components

This table illustrates how an empirical scoring function, such as GlideScore, might break down the predicted binding energy (docking score) for a ligand like this compound. Lower (more negative) scores indicate better predicted binding.

| Energy Term | Description | Contribution to Score |

| van der Waals Energy | Favorable shape complementarity and hydrophobic interactions | Negative (Favorable) |

| Electrostatic Energy | Favorable charge-charge and polar interactions | Negative (Favorable) |

| Hydrogen Bond Term | Specific reward for identified hydrogen bonds | Negative (Favorable) |

| Rotational Bond Penalty | Penalty for the loss of conformational entropy upon binding | Positive (Unfavorable) |

| Polar-Hydrophobic Penalties | Penalties for buried polar atoms or exposed nonpolar atoms | Positive (Unfavorable) |

| Total Docking Score | Sum of all contributing terms | Overall Value |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics of molecules in different environments and are instrumental in understanding biomolecular interactions.

Conformational Dynamics in Solution and Bound States

The conformational landscape of pyrrolidine rings is a critical determinant of their biological activity and interaction with target proteins. The pyrrolidine ring typically adopts two primary puckered conformations, C4-exo and C4-endo envelope forms. nih.gov The equilibrium between these conformers can be influenced by substituents on the ring. nih.gov For instance, studies on 4-substituted prolines, a related class of pyrrolidinones, have shown that bulky substituents like a tert-butyl group strongly favor a pseudoequatorial orientation, which in turn dictates the puckering of the pyrrolidine ring. nih.gov

Computational studies on pyrrolidine-derived enamines have highlighted the importance of thorough conformational sampling to obtain meaningful results. researchgate.net For these molecules, s-cis and s-trans conformers can be similarly stable, and understanding their dynamics is crucial for predicting reactivity and selectivity in chemical reactions. researchgate.net In the context of drug design, MD simulations of pyrrolidin-2-one derivatives targeting acetylcholinesterase (AChE) have been performed for up to 100 nanoseconds to assess the stability of the ligand-protein complex. nih.gov Such simulations can reveal that the synthesized compounds maintain stable interactions within the binding site of the enzyme. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a ligand to a protein. nih.gov These calculations are often performed on snapshots from MD simulation trajectories to provide a more accurate prediction of binding affinity compared to standard docking scores.

In a study on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, MM-PBSA studies were conducted on trajectory frames from 100 ns MD simulations. nih.gov These calculations help in understanding the energetic contributions to the binding of the ligands to the AChE protein. nih.gov The MM/PBSA and MM/GBSA methods, while widely used, have limitations and their accuracy can be system-dependent. nih.govnih.gov The choice of parameters such as the interior dielectric constant can significantly influence the results. nih.gov For instance, a comparative study showed that for unbiased datasets, both MM/GBSA and MM/PBSA perform similarly, but MM/GBSA might be more suitable for multi-target comparisons, while MM/PBSA may be better for ranking binding energies for a single target. nih.gov

A novel quantum mechanics-based method, FMOScore, has been developed to improve binding free energy predictions and has shown better performance than traditional MM/PBSA and MM/GBSA in some cases. mdpi.com

Table 1: Comparison of Docking Scores and Binding Free Energy Estimates for Selected Pyrrolidinone Derivatives

| Compound | Target | Docking Score | MD Simulation Time (ns) | Binding Free Energy Method | Reference |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase | -18.59 | 100 | MM-PBSA | nih.gov |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | Acetylcholinesterase | -18.057 | 100 | MM-PBSA | nih.gov |

| Donepezil (Reference) | Acetylcholinesterase | -17.257 | 100 | MM-PBSA | nih.gov |

This table presents data for analogous pyrrolidinone derivatives as specific data for this compound is not available.

Allosteric Modulation Prediction and Characterization

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.gov Pyrrolidinone-based structures have been identified as positive allosteric modulators (PAMs) for receptors like the muscarinic acetylcholine (B1216132) receptor M1 (mAChR M1). nih.gov

Computational approaches, often combining molecular docking and MD simulations, are increasingly used to predict and characterize allosteric binding. cnr.it These methods can help in identifying potential allosteric sites and understanding how a ligand can modulate the protein's function from a distance. cnr.it For heteroaryl-pyrrolidinone PAMs of the M1 receptor, computational studies can aid in optimizing ligand structure to improve potency and selectivity, while also monitoring for any undesirable agonist activity. nih.gov The development of computational models that can accurately predict whether a ligand will act as an inhibitor or an activator is an active area of research. cnr.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for guiding lead optimization.

Derivation of Predictive Models for Molecular Interaction and Efficacy

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental biological activity. For a series of 87 pyrrolidine derivatives acting as neuraminidase inhibitors, 3D-QSAR models were developed to understand the chemical-biological interactions governing their activity. nih.gov These models indicated that hydrogen bonds and electrostatic factors were highly influential for inhibitory activity. nih.gov

In another study on pyrrolidin-2-one derivatives, a 3D-QSAR model was developed to predict the activity of the synthesized compounds as acetylcholinesterase inhibitors. nih.gov For a set of amino-substituted nitrogen heterocyclic ureas, QSAR models were developed using novel approaches like SMILES-based optimal descriptors. nih.gov These models help in predicting the inhibitory concentration (pIC50) of the compounds. nih.gov

Statistical Validation and Interpretation of QSAR Models

The reliability of a QSAR model is assessed through rigorous statistical validation. europa.euresearchgate.net Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive ability. nih.govnih.gov An acceptable QSAR model generally has an R² value greater than 0.6 and a Q² value greater than 0.5. mdpi.com

For the 3D-QSAR models of pyrrolidine derivatives as neuraminidase inhibitors, the R² values ranged from 0.731 to 0.830, and the Q² values were between 0.560 and 0.611, indicating good predictive power. nih.gov Similarly, a 3D-QSAR model for pyrrolidin-2-one derivatives as AChE inhibitors yielded an R² of 0.9639 and a Q² of 0.8779. nih.gov External validation, using a set of compounds not included in the model development, is also crucial for confirming the model's predictive capability. europa.eumdpi.com

Interpretation of the QSAR models provides insights into the structural features that are important for activity. nih.gov For example, the analysis of QSAR models for neuraminidase inhibitors highlighted the importance of hydrogen bonding and electrostatic interactions. nih.gov

Table 2: Statistical Validation Parameters for QSAR Models of Pyrrolidinone Derivatives and Related Heterocycles

| Compound Series | Target | QSAR Model Type | R² | Q² | Reference |

| Pyrrolidine derivatives | Neuraminidase | 3D-QSAR | 0.731 - 0.830 | 0.560 - 0.611 | nih.gov |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase | 3D-QSAR | 0.9639 | 0.8779 | nih.gov |

| Cyclic ureidobenzenesulfonamides | β3-adrenergic receptor | 3D-QSAR | 0.877 | - | researchgate.net |

| Nitrogen heterocycles | Human N-Myristoyltransferase | QSAR | 0.77 - 0.79 | 0.75 - 0.76 | researchgate.net |

This table presents data for analogous pyrrolidinone derivatives and other heterocycles as specific data for this compound is not available. R² represents the coefficient of determination and Q² represents the cross-validated R².

Research Applications Beyond Direct Therapeutic Development

Contribution to Understanding Pyrrolidinone Pharmacophore Elements and Scaffolds

The pyrrolidinone ring is considered a privileged scaffold in medicinal chemistry because its three-dimensional, non-planar structure allows for a diverse spatial presentation of functional groups. nih.gov This is crucial for achieving specific and high-affinity interactions with biological targets like proteins.

Even outside of direct drug development, studying compounds like 4-Amino-1-cyclopentylpyrrolidin-2-one can contribute to a deeper understanding of the pyrrolidinone pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

By systematically synthesizing and analyzing analogs of this compound, researchers can probe how changes in its structure affect non-covalent interactions. For example, the stereochemistry at the 4-position is critical; the (R) and (S) enantiomers will present the amino group in different spatial orientations, which could dramatically alter binding to a chiral surface, such as a protein or a chiral stationary phase in chromatography.

Research in this area could involve:

Conformational Analysis: Using techniques like NMR spectroscopy and computational modeling to determine the preferred three-dimensional shapes of the molecule.

Structure-Property Relationship Studies: Correlating structural features (e.g., the size of the N-alkyl group, the stereochemistry of the amino group) with physicochemical properties like solubility, lipophilicity, and binding affinity to model proteins or other macromolecules.

These fundamental studies help to build a library of knowledge that can guide future research, whether in materials science or the design of novel therapeutic agents.

Design of Linkers and Bioconjugation Strategies for Research Tools

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. libretexts.org This technique is essential for creating a wide range of research tools, including imaging probes, affinity labels, and antibody-drug conjugates.

The primary amine of this compound serves as a versatile handle for bioconjugation. This amine can be reacted with a variety of functional groups to attach the molecule to proteins, nucleic acids, or other molecular probes. For example, it can react with:

Activated Esters (e.g., NHS esters): To form stable amide bonds.

Isothiocyanates: To form thiourea (B124793) linkages.

Aldehydes or Ketones: To form an initial imine that can be reduced to a stable secondary amine.

The rest of the molecule acts as a spacer or linker. The pyrrolidinone and cyclopentyl groups provide a defined, semi-rigid structure that can control the distance and relative orientation between the two conjugated entities. This is particularly important in applications like Förster Resonance Energy Transfer (FRET), where the distance between a donor and acceptor fluorophore must be precisely controlled. The bifunctional nature of the molecule (the primary amine for one conjugation and the potential to further functionalize the scaffold) makes it a candidate for creating heterobifunctional linkers.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and chemical synthesis. nih.govresearchgate.net These powerful computational tools are being increasingly applied to the design and discovery of novel compounds, including those based on the pyrrolidinone scaffold. By analyzing vast datasets of chemical information, AI and ML algorithms can identify patterns and make predictions that accelerate the identification of promising new molecules and synthetic routes. nih.gov

Generative Models for Novel Pyrrolidinone Structures

Generative models, a subset of AI, are capable of creating novel molecular structures with desired properties. mdpi.comresearchgate.net These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), learn from existing chemical databases to generate new, chemically valid structures that can be optimized for specific biological targets. wgtn.ac.nz For the pyrrolidinone class, generative models can explore the vast chemical space around the core scaffold, proposing novel analogs of 4-Amino-1-cyclopentylpyrrolidin-2-one with potentially enhanced biological activities. nih.govmdpi.com The integration of reinforcement learning can further steer the generation process towards molecules with specific desired attributes. nih.gov

Table 1: Comparison of Generative Models in Drug Discovery

| Model Type | Description | Strengths | Challenges |

|---|---|---|---|

| Variational Autoencoders (VAEs) | Learn a compressed representation of molecular data to generate new molecules. wgtn.ac.nz | Efficient in generating diverse and novel structures. | Can sometimes produce invalid chemical structures. wgtn.ac.nz |

| Generative Adversarial Networks (GANs) | Consist of a generator and a discriminator that work together to create realistic molecules. wgtn.ac.nz | Can generate high-quality, novel molecules. | Training can be unstable and prone to low diversity. wgtn.ac.nz |

| Recurrent Neural Networks (RNNs) | Process sequential data, such as SMILES strings, to generate new molecular representations. researchgate.net | Effective for generating syntactically correct SMILES strings. | May struggle with long-range dependencies in complex molecules. |

This table provides a general overview of generative models and is not specific to this compound.

Predictive Models for Synthetic Accessibility and Molecular Interactions

A significant hurdle in drug discovery is the synthetic feasibility of newly designed molecules. nih.gov Predictive models are being developed to assess the synthetic accessibility (SA) of a compound in silico, thereby prioritizing molecules that are more likely to be successfully synthesized in the laboratory. nih.govnih.govresearchgate.net These models are trained on large datasets of known reactions and can predict the complexity of a synthetic route. nih.gov For pyrrolidinone analogs, SA models can guide the design process towards structures that are not only biologically active but also synthetically tractable.

Furthermore, AI and ML models can predict the interactions between a small molecule and its biological target. crimsonpublishers.com By analyzing the structural features of both the ligand and the protein, these models can predict binding affinity and help to optimize the molecular structure for improved potency and selectivity. crimsonpublishers.com This predictive power accelerates the lead optimization phase of drug discovery.

Exploration of Novel Biological Targets for Fundamental Academic Research

The pyrrolidinone scaffold is a versatile pharmacophore present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. researchgate.netresearchgate.net While much research has focused on established targets, the unique structural and stereochemical properties of pyrrolidinone derivatives, including this compound, suggest their potential to interact with novel biological targets. nih.gov Future academic research will likely focus on identifying and validating these new targets to uncover fundamental biological pathways and mechanisms of action. High-throughput screening campaigns and chemoproteomics approaches can be employed to systematically probe the interactions of pyrrolidinone libraries against a wide range of proteins and cellular pathways. The discovery of novel pyrrolidone-based inhibitors for targets like the p53-MDM2 protein-protein interaction highlights the potential for this scaffold in developing new therapeutic agents. nih.gov

Advancements in Stereocontrolled Synthetic Methodologies for Complex Analogs

The biological activity of pyrrolidine (B122466) derivatives is often highly dependent on their stereochemistry. nih.gov Therefore, the development of advanced stereocontrolled synthetic methodologies is crucial for accessing complex and structurally diverse analogs of this compound. Recent progress in asymmetric synthesis, including catalytic stereoselective C(sp3)–H amination and diastereoselective 1,3-dipolar cycloadditions, provides powerful tools for the precise construction of chiral centers within the pyrrolidinone ring. acs.orgacs.org Future efforts will likely focus on developing even more efficient and versatile methods to control the stereochemistry at multiple positions, enabling the synthesis of a wider range of complex and conformationally constrained analogs. nih.govnih.govorganic-chemistry.org

Development of Advanced In Vitro and Ex Vivo Assays for Deeper Mechanistic Understanding

To fully elucidate the biological effects of this compound and its analogs, the development and application of advanced in vitro and ex vivo assays are essential. These assays can provide a deeper understanding of the compound's mechanism of action, target engagement, and off-target effects. nih.gov The use of three-dimensional (3D) cell culture models, such as organoids and spheroids, can offer a more physiologically relevant environment compared to traditional 2D cell cultures. nih.gov Furthermore, ex vivo studies using primary patient-derived tissues can provide valuable insights into the compound's efficacy and potential for personalized medicine. mdpi.com Techniques such as high-content imaging and single-cell analysis can be integrated with these advanced assay systems to provide a comprehensive view of the cellular and molecular responses to pyrrolidinone treatment. nih.gov

Multidisciplinary Approaches in Pyrrolidinone Research, Bridging Organic Chemistry, Biochemistry, and Computational Science

The future of pyrrolidinone research lies in a multidisciplinary approach that integrates the expertise of organic chemists, biochemists, and computational scientists. researchgate.net Organic chemists will continue to innovate in the synthesis of novel and complex pyrrolidinone analogs. nih.gov Biochemists will be instrumental in designing and executing sophisticated biological assays to characterize the activity and mechanism of action of these compounds. nih.gov Computational scientists will play a crucial role in developing and applying AI and ML models for compound design, prediction of properties, and analysis of large biological datasets. nih.gov This synergistic collaboration will be essential to accelerate the discovery and development of new pyrrolidinone-based molecules with significant scientific and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Amino-1-cyclopentylpyrrolidin-2-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or condensation, using solvents like dimethylformamide (DMF) or methanol under controlled temperatures and inert atmospheres . To optimize yields, researchers should monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the cyclopentyl and amino groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl and amine . Purity assessment via HPLC with UV detection is recommended .

Q. What solvents and conditions are suitable for solubility studies of this compound?

- Methodological Answer : Solubility can vary significantly with solvent polarity. Common solvents include DMSO (for biological assays), methanol, and dichloromethane. Researchers should conduct solubility screens at controlled pH and temperature, noting that the cyclopentyl group may enhance lipophilicity, reducing aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidin-2-one derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in test compounds. To address this, replicate studies using standardized protocols (e.g., OECD guidelines) and validate compound purity via orthogonal methods (e.g., HPLC coupled with NMR). Cross-referencing pharmacological data with structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) can clarify structure-activity relationships .

Q. What role does the cyclopentyl substituent play in modulating biological activity?

- Methodological Answer : The cyclopentyl group likely enhances membrane permeability due to its hydrophobic nature, potentially improving bioavailability. Comparative studies with non-cyclopentyl analogs (e.g., 3-fluorophenyl or 4-chlorophenyl derivatives) suggest steric effects may influence target binding affinity. Computational modeling (e.g., molecular docking) can predict interactions with enzymatic active sites .

Q. How can stereochemical variations in the pyrrolidin-2-one core impact pharmacological outcomes?

- Methodological Answer : Enantiomeric purity is critical, as stereoisomers may exhibit divergent biological activities. Researchers should employ chiral HPLC or X-ray crystallography to confirm configuration. For example, (R)- and (S)-enantiomers of related compounds show differences in enzyme inhibition potency, necessitating asymmetric synthesis strategies .

Q. What strategies are recommended for optimizing reaction yields in large-scale synthesis?

- Methodological Answer : Scale-up challenges include maintaining temperature control and minimizing side reactions. Use flow chemistry for exothermic steps and employ catalysts (e.g., palladium for cross-coupling) to enhance efficiency. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.